molecular formula C7H8N2O3 B8470414 5,6-dimethoxypyrazine-2-carbaldehyde

5,6-dimethoxypyrazine-2-carbaldehyde

Cat. No.: B8470414
M. Wt: 168.15 g/mol
InChI Key: NYVCZRDEXLQLNY-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyrazine-2-carbaldehyde (C-1) is a pyrazine derivative featuring two methoxy groups at positions 5 and 6 and a formyl group at position 2. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability . The compound is synthesized via lithiation of precursor I-A with n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF), yielding the aldehyde functionality . Its multi-gram scalability and utility as an intermediate in synthesizing D-amino acid oxidase (DAO) inhibitors highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5,6-dimethoxypyrazine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3-4H,1-2H3

InChI Key

NYVCZRDEXLQLNY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 2,3-dimethoxypyrazine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where 2,3-dimethoxypyrazine reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5 position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5,6-dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2,3-Dimethoxy-5-carboxypyrazine.

    Reduction: 2,3-Dimethoxy-5-hydroxymethylpyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-dimethoxypyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy groups may also influence the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

6-Chloropyrazine-2-carbaldehyde
  • Structure : Chlorine at position 6, formyl at position 2.
  • Similarity : 0.98 (structural similarity due to identical aldehyde placement) .
  • Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the aldehyde, favoring nucleophilic additions. In contrast, the methoxy groups in 5,6-dimethoxypyrazine-2-carbaldehyde donate electrons, reducing aldehyde reactivity but improving solubility .
  • Applications : Chlorinated analogs are often intermediates in agrochemicals, whereas methoxy derivatives are prioritized in drug discovery for their metabolic stability .
5-Methylpyrazine-2-carbaldehyde
  • Structure : Methyl at position 5, formyl at position 2.
  • Similarity : 0.56 .
  • Reactivity : The methyl group is less sterically hindering than methoxy, allowing faster aldehyde reactions. However, it lacks the electron-donating resonance effects of methoxy, making it less polar .

Functional Group Variants

5,6-Dimethylpyrazine-2-carboxamide
  • Structure : Methyl groups at positions 5 and 6, carboxamide at position 2.
  • Similarity : 0.93 .
  • Reactivity : The carboxamide group is less reactive than the aldehyde, favoring hydrogen bonding over nucleophilic attacks. This makes it suitable for target-binding in enzyme inhibitors .
5,6-Dimethylpyrazine-2-carboxylic Acid
  • Structure : Methyl groups at positions 5 and 6, carboxylic acid at position 2.
  • Similarity : 0.85 .
  • Reactivity : The carboxylic acid offers pH-dependent ionization, enhancing water solubility but reducing membrane permeability compared to the aldehyde .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Functional Group Similarity Score Key Properties
This compound 5,6-OCH₃ Aldehyde 1.00 High polarity, moderate reactivity
6-Chloropyrazine-2-carbaldehyde 6-Cl Aldehyde 0.98 Electrophilic aldehyde, lipophilic
5-Methylpyrazine-2-carbaldehyde 5-CH₃ Aldehyde 0.56 Low polarity, high reactivity
5,6-Dimethylpyrazine-2-carboxamide 5,6-CH₃ Carboxamide 0.93 Hydrogen-bond donor, stable
5,6-Dimethylpyrazine-2-carboxylic acid 5,6-CH₃ Carboxylic acid 0.85 Ionizable, hydrophilic

Research Findings and Trends

  • Electronic Effects : Methoxy groups enhance π-stacking in biological systems, critical for DAO inhibitor activity .
  • Solubility vs. Reactivity : While 5,6-dimethoxy derivatives exhibit superior solubility, chloro analogs dominate in reactions requiring electrophilic aldehydes .
  • Emerging Analogs : Recent studies focus on trifluoromethylthio derivatives (e.g., C-5 in ) to balance lipophilicity and metabolic stability .

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